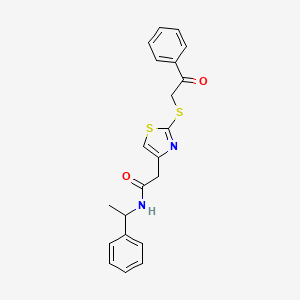
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide, also known as AH-7614, is a chemical compound with potential therapeutic applications. It is a selective antagonist of the cannabinoid receptor CB1, which is involved in various physiological processes such as appetite regulation, pain perception, and mood modulation. In
科学的研究の応用
Synthesis and Biological Evaluation
Compounds structurally related to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide have been synthesized and evaluated for their biological activities. For instance, a series of sulfonamide-containing 1,5-diarylpyrazole derivatives were prepared and evaluated for their ability to inhibit COX-2, leading to the identification of potent and selective inhibitors, one of which is celecoxib, currently used in treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997).
Antibacterial Applications
Research has also been conducted on the synthesis of new heterocyclic compounds containing a sulfonamido moiety suitable for use as antibacterial agents. The reactivity of precursors towards various active methylene compounds and hydrazine derivatives has been explored, leading to the synthesis of compounds with significant antibacterial activities (Azab et al., 2013).
Enzyme Inhibition
The sulfonamide moiety, present in compounds similar to N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methyl-1H-pyrazole-4-sulfonamide, has been found to inhibit various enzymes, including carbonic anhydrases and acetylcholinesterase, indicating potential therapeutic applications in treating conditions related to enzyme dysregulation (Ozgun et al., 2019).
Antiproliferative Activities
Additionally, some pyrazole-sulfonamide derivatives have been tested for their antiproliferative activities against different cancer cell lines, showing promising results as potential anticancer agents. The selective activity of these compounds against certain tumor cells suggests their potential for further development in cancer therapy (Mert et al., 2014).
特性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-1-methylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c1-18-10-14(9-16-18)22(20,21)17-11-15(19,13-7-8-13)12-5-3-2-4-6-12/h2-6,9-10,13,17,19H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPOQPFWBJZAQAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)NCC(C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

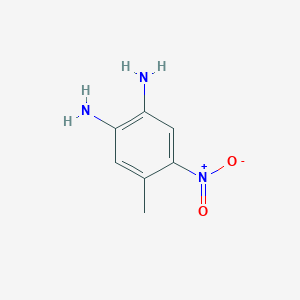
![5-ethoxy-6-ethyl-1-methyl-3-(2-morpholino-2-oxoethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2429055.png)
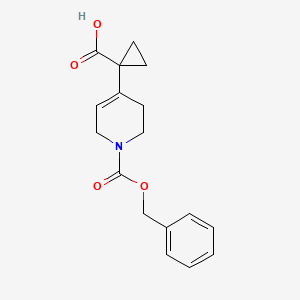
![3-Oxo-6-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)-2,3-dihydro-4-pyridazinecarboxylic acid](/img/structure/B2429059.png)
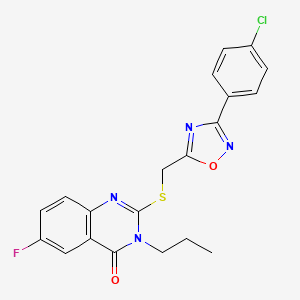

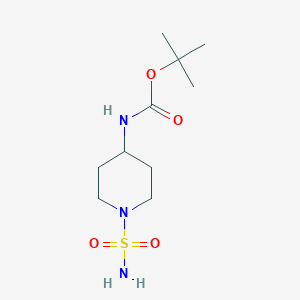
![2-[(4-tert-butylphenyl)(methyl)amino]-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2429067.png)
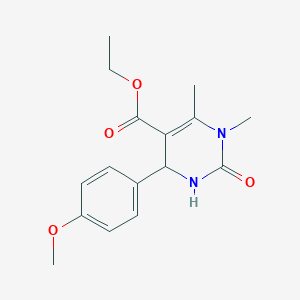

![3-(2-Fluorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B2429070.png)

![(4-chlorophenyl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2429074.png)
